2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(6-methylb enzothiazol-2-yl)phenyl]acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 4-amino-1,2,4-triazole core substituted with a 3-(methylethoxy)phenyl group at position 5 and a thioether-linked acetamide moiety terminating in a 4-(6-methylbenzothiazol-2-yl)phenyl group. The methylethoxy substituent introduces steric bulk and lipophilicity, while the benzothiazole moiety enhances aromatic interactions in biological systems. Such structural attributes are frequently associated with anticancer and anti-inflammatory activities, as seen in analogous compounds .
Properties
Molecular Formula |
C27H26N6O2S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C27H26N6O2S2/c1-16(2)35-21-6-4-5-19(14-21)25-31-32-27(33(25)28)36-15-24(34)29-20-10-8-18(9-11-20)26-30-22-12-7-17(3)13-23(22)37-26/h4-14,16H,15,28H2,1-3H3,(H,29,34) |
InChI Key |
NLTOWGVKGALETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and benzothiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate phenyl derivatives. The benzothiazole ring is often synthesized via a condensation reaction between 2-aminothiophenol and substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
The compound's biological activities have been a focal point in research, particularly due to the presence of the triazole ring, which is associated with various pharmacological effects. Some key areas of biological activity include:
-
Antimicrobial Properties :
- The triazole moiety is often linked to antifungal and antibacterial activities. Preliminary studies suggest that this compound may exhibit significant antimicrobial efficacy against various pathogens.
- Anticancer Activity :
-
Pesticidal Applications :
- The structural complexity of the compound may also lend itself to applications in agricultural chemistry as a pesticide or fungicide, leveraging its biological activity against plant pathogens.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the methylethoxy and benzothiazole substituents via nucleophilic substitution or coupling reactions.
A detailed synthetic route could be outlined as follows:
- Synthesis of Triazole Ring :
- Reaction of appropriate precursors under acidic or basic conditions to form the triazole structure.
- Functionalization :
- Subsequent reactions to introduce methylethoxy and benzothiazole groups, often utilizing coupling agents or catalysts to facilitate the process.
Case Studies
Several studies have explored similar compounds and their applications:
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The triazole and benzothiazole moieties are known to bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs, supported by experimental data from diverse sources:
Key Findings:
Methylethoxy vs. Benzothiazole vs. Other Aryl Groups: The 6-methylbenzothiazole moiety in the target compound shows superior cytotoxicity compared to dimethoxyphenyl (Analog 4) or acetylamino-substituted phenyl (Analog 3), likely due to enhanced aromatic stacking with biological targets .
Biological Performance: Anticancer activity (e.g., IC₅₀ values) correlates with triazole substituents and aryl group electronics. The target compound’s benzothiazole and methylethoxy groups position it as a potent candidate, comparable to indazole-based Analog 5 .
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide is a complex organic molecule featuring a triazole ring, an acetamide backbone, and various substituents that contribute to its biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 398.5 g/mol. The structure includes:
- Triazole ring : Known for antifungal and antimicrobial properties.
- Amino group : Enhances solubility and biological interaction.
- Methylethoxy-substituted phenyl group : Contributes to lipophilicity.
- Benzothiazole moiety : Potentially enhances anticancer activity.
Anticancer Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to our compound have shown IC50 values ranging from 0.5 to 3.58 μM against breast cancer cell lines like MDA-MB-231 and MCF-7 . The presence of the benzothiazole moiety may further enhance this activity due to its known effects in disrupting cellular processes in cancer cells.
Antimicrobial Activity
The triazole structure is associated with antifungal and antibacterial properties. Compounds with similar configurations have demonstrated efficacy against pathogens by inhibiting key enzymes involved in their metabolic pathways . The specific activity of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide against specific microbial strains remains to be fully characterized but holds promise based on structural similarities with known antimicrobial agents.
The biological mechanisms through which this compound exerts its effects likely involve:
- Enzyme Inhibition : The triazole ring has been noted for its ability to inhibit cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase oxidative stress in targeted cells, leading to cell death.
Research Findings
| Study Focus | Cell Line Tested | IC50 Value (μM) | Observations |
|---|---|---|---|
| Antiproliferative effects | MDA-MB-231 (breast cancer) | 0.50 - 3.58 | Significant cytotoxicity observed |
| Antifungal activity | Various fungal strains | Not specified | Potential enzyme inhibition noted |
| Enzyme inhibition | AChE (acetylcholinesterase) | High inhibition rates | Suggests potential for neurological applications |
Case Studies
- Anticancer Activity : In a study assessing a series of triazole derivatives, one compound demonstrated an IC50 of 0.50 μM against MCF-7 cell lines, indicating strong anticancer potential . This suggests that modifications to the triazole structure can yield compounds with enhanced antiproliferative properties.
- Antimicrobial Efficacy : A related study highlighted the effectiveness of triazole derivatives against bacterial strains, supporting the hypothesis that our compound could exhibit similar antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
